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5-Methyl-2-(4-
Compound Name:
propoxybenzoyl)pyridine

CAS No.: 1187170-56-4

Cat. No.: B1421726

Get Quote

Executive Summary

5-Methyl-2-(4-propoxybenzoyl)pyridine (CAS: 1187170-56-4) is a functionalized diaryl
ketone featuring a pyridine core and a para-alkoxy substituted benzene ring.[1] Often utilized
as a specialized intermediate in the synthesis of pharmaceutical active ingredients (APIs) or as
a mesogenic core in liquid crystal research, its thermal properties are critical for process
engineering and solid-state stability.[1]

This guide provides the predicted physicochemical profile based on structural activity
relationships (SAR) and outlines the definitive experimental protocols required to validate these
values. Due to the compound's specific nature as a research chemical, experimental values
must be determined in-situ; this document serves as the standard operating procedure (SOP)
for that characterization.

Physicochemical Profile & Data

The following data aggregates calculated properties and structural analogs to provide a
baseline for experimental validation.
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Identity & Nomenclature

Parameter

Detail

Systematic Name

(5-Methylpyridin-2-yl)(4-

propoxyphenyl)methanone

CAS Registry Number

1187170-56-4

Molecular Formula C16H17NO2

Molecular Weight 255.31 g/mol
CC1=CN=C(C=C1)C(=0)C2=CC=C(OCCC)C=

SMILES

c2

Thermal Properties (Predicted vs. Target)

Note: Exact experimental values for this specific catalog entry are proprietary or user-

determined. The ranges below are derived from high-confidence SAR analysis of structurally

similar benzoyl pyridines.
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Property

Predicted Value /| Range

Structural Justification

Melting Point (MP)

65°C — 85°C

The 4-propoxy chain adds
flexibility (lowering MP vs.
methoxy), while the 5-methyl
pyridine core adds rigidity and
packing efficiency (raising MP).
[1]

Boiling Point (BP)

390°C — 410°C (at 760 mmHg)

High molecular weight and
polar carbonyl/pyridine

interactions suggest a high BP.

[1]

Decomposition (Td)

> 280°C

Diaryl ketones are generally
thermally stable, but the ether
linkage may degrade before
the theoretical boiling point is
reached.[1]

Physical State

Crystalline Solid

Likely off-white to pale yellow
powder.[1]

Experimental Methodologies for Validation

As a Senior Application Scientist, | recommend the following self-validating protocols to

determine the exact MP and BP. Reliance on literature values alone is insufficient for GMP

environments; in-house generation of this data is required for Certificate of Analysis (CoA)

generation.[1]

Protocol A: Melting Point Determination (DSC)

Objective: Determine the onset melting temperature (

) and peak melting temperature (

) with high precision.

Method: Differential Scanning Calorimetry (DSC).[1]
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o Why DSC? Unlike capillary tubes, DSC quantifies the heat of fusion (
) and can detect polymorphism (common in benzoyl pyridines).[1]
Step-by-Step Workflow:

e Sample Prep: Weigh 2-5 mg of dried 5-Methyl-2-(4-propoxybenzoyl)pyridine into a
standard aluminum pan. Crimp the lid (non-hermetic to allow outgassing if solvates are
present).[1]

o Equilibration: Equilibrate the cell at 25°C.
e Ramp: Heat from 25°C to 150°C at a rate of 10°C/min.
e Analysis:

o Identify the endothermic peak.[1]

o Record

(extrapolated onset) as the official Melting Point.[1]

o Self-Validation Check: If the peak is broad (>3°C width), the sample is impure or solvated.
[1] Recrystallize and repeat.

Protocol B: Boiling Point & Thermal Stability (TGA)

Objective: Distinguish between true boiling and thermal decomposition.
Method: Thermogravimetric Analysis (TGA).[1]

o Causality: Measuring boiling point via distillation is risky for high-BP compounds due to
degradation.[1] TGA measures mass loss vs. temperature.[1]

Step-by-Step Workflow:
o Sample Prep: Load 10-15 mg into a platinum or ceramic crucible.

e Purge Gas: Nitrogen (
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) at 50 mL/min (inert atmosphere prevents oxidation).

e Ramp: Heat from 40°C to 500°C at 20°C/min.
e Interpretation:

o Volatilization (BP): A smooth, continuous mass loss approaching 100% indicates
boiling/evaporation.[1]

o Decomposition: A step-wise mass loss accompanied by char residue (black carbon)
indicates degradation.[1]

o Critical Threshold: If mass loss onset (

) occurs before the theoretical BP (~390°C), the compound decomposes before boiling.[1]

Workflow Visualization

The following diagrams illustrate the logical flow for characterizing this compound, ensuring
data integrity.

Diagram 1: Thermal Characterization Logic

This decision tree guides the researcher through the physical property validation process.[1]
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Sample: 5-Methyl-2-(4-propoxybenzoyl)pyridine
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Caption: Decision tree for validating thermal properties, distinguishing between phase
transitions (MP) and degradation events.
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Diagram 2: Synthesis & Purification Context

Understanding the origin of the sample is vital for explaining MP deviations (e.g., solvent
entrapment).[1]

Recrystallization
(Solvent: Ethanol)

Pure 5-Methyl-2-(4-propoxybenzoyl)pyridine
(Target MP: 65-85°C)

5-Methyl-2-czanopyr|d|ne R Acid Hydrolysis - [ crude ketone
| o PP
4-PropoxyphenylMgBr (@l (il (HCIIH20) (Qil/Solid Mix)

Click to download full resolution via product page

Caption: Synthetic pathway highlighting the crystallization step critical for achieving the target
melting point.[1]

Applications & Implications

Understanding the precise melting and boiling points of this compound has direct downstream
impacts:

e Process Engineering:

o If the MP is < 100°C, the compound must be dried carefully under vacuum to avoid melting
(melt-back) during solvent removal.[1]

o The high BP/Decomposition temperature implies it cannot be purified by atmospheric
distillation; wiped-film evaporation or column chromatography are the only viable
purification methods for the liquid phase.[1]

e Solid-State Chemistry:

o Benzoyl pyridines are prone to polymorphism.[1] A DSC trace showing a small "pre-melt"
exotherm indicates a metastable crystal form converting to a stable form.[1] This must be
controlled to ensure consistent bioavailability or reactivity.[1]

e Storage:

o Store below the melting point (recommended: 2-8°C) to prevent sintering or caking of the
powder over time.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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